9β,10α,17α-孕-4,6-二烯-3,20-二酮

描述

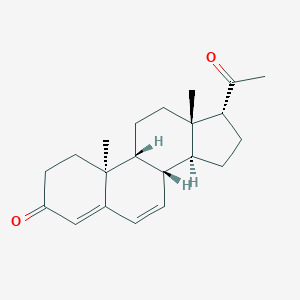

The compound 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione is a steroid derivative that is of interest due to its potential biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar steroid derivatives and their biological effects. For instance, the first paper discusses the effects of 6beta-Methoxy-9beta,10alpha-pregna-4,6-diene-3,20-dione on steroid reductases in rat liver, indicating that this compound inhibits certain steroid reductases, which are enzymes involved in steroid metabolism .

Synthesis Analysis

The synthesis of steroid derivatives can be complex, involving multiple steps and the use of various reagents and catalysts. The second paper describes the synthesis of a series of pregnenolone derivatives, which are structurally related to 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione. The synthesis involves biotransformation using the fungus Mucor circinelloides var lusitanicus, followed by a reaction with benzaldehydes to produce the final derivatives . This approach highlights the use of biocatalysts in the synthesis of complex steroid structures and may provide a template for the synthesis of related compounds like 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione.

Molecular Structure Analysis

The molecular structure of steroid derivatives is crucial for their biological activity. The second paper provides information on the confirmation of the absolute configuration of a steroid derivative using single-crystal X-ray analysis . This technique is essential for determining the three-dimensional arrangement of atoms within a molecule, which is a key factor in the interaction of the compound with biological targets. Although the exact molecular structure of 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione is not discussed, the methods mentioned could be applied to ascertain its structure.

Chemical Reactions Analysis

Steroid derivatives can undergo various chemical reactions that modify their structure and, consequently, their biological activity. The first paper indicates that the compound it discusses is capable of inhibiting specific steroid reductases . These enzymes are responsible for the reduction of steroids, which is a type of chemical reaction where a steroid molecule is converted into a more reduced form. This suggests that 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione could potentially undergo similar reactions, and its activity could be related to its ability to interact with these enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of steroid derivatives, such as solubility, melting point, and stability, are important for their practical application and biological effects. While the provided papers do not directly discuss the physical and chemical properties of 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione, the methods used for the synthesis and structural characterization of related compounds can provide insights into these properties . For example, NMR and HRMS are powerful techniques for determining the molecular weight and structural features of a compound, which can be related to its physical properties.

科学研究应用

类固醇还原酶的抑制

一项研究发现,6β-甲氧基-9β,10α-孕-4,6-二烯-3,20-二酮抑制大鼠肝微粒体中的 δ4-3-氧甾-5α-还原和可溶性级分中的 δ4-3-氧甾-5β-还原,而不影响 3α-和 3β-羟基类固醇脱氢酶 (Graef & Golf,1976 年)。

雄激素和抗雄激素作用

对在 C-6 位具有不同卤素取代基的孕酮衍生物(包括与 9β,10α,17α-孕-4,6-二烯-3,20-二酮结构相关的化合物)的研究显示,雄激素和抗雄激素活性随卤素的电负性而变化。这突出了它们在调节雄激素依赖性疾病中的潜力 (Cabeza 等人,1999 年)。

微生物转化

嗜诺卡菌属 simplex VKM Ac-2033D 对孕-4,9(11)-二烯-17α,21-二醇-3,20-二酮乙酸酯的微生物转化证明了微生物的生物转化能力,可从孕二烯衍生物中产生各种代谢物。该过程对于类固醇合成和修饰非常重要 (Fokina 等人,2003 年)。

受体的表征

在人乳腺癌中孕激素受体表征的研究使用了 9β,10α,17α-孕-4,6-二烯-3,20-二酮的衍生物,提供了对受体结合、稳定性和检测方法的见解。这项研究有助于了解类固醇受体在癌症和其他疾病中的作用 (Pichon & Milgrom,1977 年)。

属性

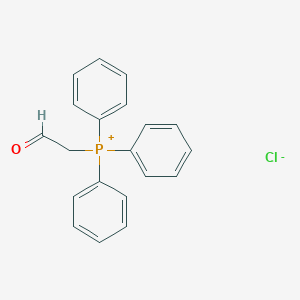

IUPAC Name |

(8S,9R,10S,13S,14S,17R)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17-,18-,19+,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMOKGBVKVMRFX-POHNSKBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=CC4=CC(=O)CC[C@@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179353 | |

| Record name | 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione | |

CAS RN |

246038-13-1 | |

| Record name | 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246038131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9.BETA.,10.ALPHA.,17.ALPHA.-PREGNA-4,6-DIENE-3,20-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S48G465CS3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。